- A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindolesTetrahedron, 2012, 68(2), 705-710,
Cas no 933-67-5 (7-Methylindole)

7-Methylindole structure
Nom du produit:7-Methylindole
Numéro CAS:933-67-5
Le MF:C9H9N
Mégawatts:131.174462080002
MDL:MFCD00005684
CID:40319
PubChem ID:24885320
7-Methylindole Propriétés chimiques et physiques
Nom et identifiant
-
- 7-Methylindole
- 7-METHYL-1H-INDOLE
- 7-Metylindole
- 7-Me-indole
- 7-METHYINDOLE
- 7-Methyl-indol
- 7-methyl-indole
- 7-Metlylindole
- Indole,7-methyl
- NSC 618
- 7-Methylindol
- 1H-Indole, 7-methyl-
- Indole, 7-methyl-
- 7-methyl indole
- 7Z1E6HIT9S
- KGWPHCDTOLQQEP-UHFFFAOYSA-N
- 7-Methyl-indol;
- PubChem7243
- 7-Methyl-1H-indole #
- KSC487A6J
- Indole, 7-methyl- (8CI)
- BIDD:GT0219
- NSC618
- AMBZ0214
- 1H-Indole, 7-methyl- (9CI)
- BCP26569
- 7-Methyl-1H-indole (ACI)
- Indole, 7-methyl- (7CI, 8CI)
- HY-W007670
- 7-Methyl-1H-indole; NSC 618
- AB2914
- DB-011507
- Indole, 7-methyl-;7-Methyl-1H-indole
- Z1171217428
- M1702
- Q4642877
- SCHEMBL129649
- NS00039551
- M-3944
- AB00504
- BDBM50232879
- MFCD00005684
- CS-W007670
- NSC-618
- AKOS005202960
- SY005774
- F0001-2248
- DTXSID60239374
- 7-Methylindole, 97%
- CG-0508
- 933-67-5
- InChI=1/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H
- CHEMBL326430
- EINECS 213-270-1
- UNII-7Z1E6HIT9S
- EN300-74873
-
- MDL: MFCD00005684
- Piscine à noyau: 1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3
- La clé Inchi: KGWPHCDTOLQQEP-UHFFFAOYSA-N
- Sourire: C1C=C(C)C2=C(C=CN2)C=1
- BRN: 111088
Propriétés calculées
- Qualité précise: 131.07300
- Masse isotopique unique: 131.073
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 0
- Complexité: 122
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 2.6
- Surface topologique des pôles: 15.8
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.0202
- Point de fusion: 80.0 to 84.0 deg-C
- Point d'ébullition: 266°C(lit.)
- Point d'éclair: 266℃
- Indice de réfraction: 1.6070 (estimate)
- Coefficient de répartition de l'eau: Négligeable
- Le PSA: 15.79000
- Le LogP: 2.47630
- Sensibilité: Light Sensitive
- Solubilité: 水溶性
7-Methylindole Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315,H319,H335
- Déclaration d'avertissement: P261,P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36-S36/37/39
- Carte FOCA taille f:13
-
Identification des marchandises dangereuses:
- Conditions de stockage:Store at room temperature
- Terminologie du risque:R21/22; R36
7-Methylindole Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
7-Methylindole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-338610-1.0g |
7-methyl-1H-indole |
933-67-5 | 95% | 1.0g |
$24.0 | 2023-02-23 | |
Enamine | EN300-74873-0.05g |
7-methyl-1H-indole |
933-67-5 | 95% | 0.05g |
$19.0 | 2023-05-03 | |
Enamine | EN300-338610-0.05g |
7-methyl-1H-indole |
933-67-5 | 95% | 0.05g |
$19.0 | 2023-09-03 | |
eNovation Chemicals LLC | K10741-250g |
7-Methylindole |
933-67-5 | 97% | 250g |
$420 | 2023-09-03 | |
Apollo Scientific | OR6655-5g |
7-Methyl-1H-indole |
933-67-5 | 98% | 5g |
£22.00 | 2023-09-01 | |
eNovation Chemicals LLC | D488459-100g |
7-Methylindole |
933-67-5 | 95% | 100g |
$880 | 2024-06-05 | |
Life Chemicals | F0001-2248-5g |
7-methyl-1H-indole |
933-67-5 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
Fluorochem | 023374-25g |
7-Methyl-1H-indole |
933-67-5 | 98% | 25g |
£51.00 | 2022-03-01 | |
TRC | M295230-1g |
7-Methylindole |
933-67-5 | 1g |
$ 75.00 | 2023-09-07 | ||
TRC | M295230-25g |
7-Methylindole |
933-67-5 | 25g |
$ 224.00 | 2023-09-07 |
7-Methylindole Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 40 h, 40 - 45 °C; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride , Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ; 24 h, 30 °C
Référence
- Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt CatalysisAngewandte Chemie, 2017, 56(11), 3080-3084,
Synthetic Routes 3
Conditions de réaction
1.1 Catalysts: 2174072-55-8 Solvents: o-Xylene ; 48 h, 140 °C
Référence
- Acceptorless Dehydrogenation of N-Heterocycles and Secondary Alcohols by Ru(II)-NNC Complexes Bearing a Pyrazoyl-indolyl-pyridine LigandOrganometallics, 2018, 37(4), 584-591,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Intermolecular Nucleophilic Addition Reaction of a C-7 Anion from N -[Bis(dimethylamino)phosphoryl]indole to Electrophiles/Arynes: Synthesis of 7-Substituted IndolesSynlett, 2022, 33(1), 84-87,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: o-Xylene ; 36 h, 140 °C; 140 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Potassium tert-butoxide-promoted acceptorless dehydrogenation of N-heterocyclesAdvanced Synthesis & Catalysis, 2019, 361(17), 3958-3964,
Synthetic Routes 6
Conditions de réaction
1.1 Catalysts: Cobalt oxide (Co3O4) Solvents: Dimethyl sulfoxide ; 24 h, rt → 140 °C
Référence
- Highly Ordered Mesoporous Cobalt Oxide as Heterogeneous Catalyst for Aerobic Oxidative Aromatization of N-HeterocyclesChemCatChem, 2021, 13(16), 3679-3686,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Naphthalene , Sodium Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 Reagents: Oxygen ; 20 - 40 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Oxygen ; 20 - 40 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Dehydrogenation of N-Heterocycles by Superoxide Ion Generated through Single-Electron TransferChemistry - A European Journal, 2018, 24(9), 2065-2069,
Synthetic Routes 8
Conditions de réaction
1.1 Catalysts: 2306758-00-7 Solvents: Methanol ; 4 - 12 h, rt
Référence
- Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexesChemical Science, 2019, 10(18), 4883-4889,
Synthetic Routes 9
Conditions de réaction
1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 12 h, rt
Référence
- Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem CatalysisAngewandte Chemie, 2021, 60(6), 3115-3120,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Bis(neopentyl glycolato)diboron Catalysts: Diisopropylethylamine Solvents: Methanol , Tetrahydrofuran ; 12 h, rt
Référence
- A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handleChemical Science, 2022, 13(37), 11074-11082,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Acetic acid , Indium Solvents: Benzene ; 5 h, 80 °C
Référence
- Synthesis of indoles from o,β-dinitrostyrenes via indium/acetic acid-mediated reductive heterocyclizationsHeterocycles, 2013, 87(1), 155-162,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
Référence
- Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indolesTetrahedron, 2001, 57(16), 3321-3329,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 40 h, 40 - 45 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Deprotection of N-pivaloylindoles, carbazoles and beta-carbolines with a lithium baseInternational Electronic Conferences on Synthetic Organic Chemistry, 2004, 1, 1-5,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride , Water Solvents: Tetrahydrofuran ; 2 h, 40 °C
Référence
- Palladium-catalyzed reductive coupling of aromatic bromides and trimethylsilyldiazomethane: its application to methylation of aromatic compoundsYouji Huaxue, 2020, 40(11), 3881-3888,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Stannous chloride Catalysts: Triphenylphosphine , Ruthenium trichloride Solvents: 1,4-Dioxane , Water
Référence
- Ruthenium-catalyzed synthesis of indoles from anilines and trialkanolammonium chlorides in an aqueous mediumTetrahedron Letters, 2000, 41(11), 1811-1814,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Magnesium Solvents: Methanol
Référence
- Preparation of alkyl-substituted indoles in the benzene portion. Part 2Heterocycles, 1989, 29(4), 783-94,
Synthetic Routes 17
Conditions de réaction
1.1 Catalysts: Trimethylamine oxide , Cobalt, [[3′,3′′′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[[1,1′-biphenyl]… , [(2,3,4,5-η)-2,5-Bis(3,5-dimethylphenyl)-3,4-diphenyl-2,4-cyclopentadien-1-one]t… Solvents: Methanol ; 16 h, 80 °C
Référence
- Iron(II)-Catalyzed Aerobic Biomimetic Oxidation of N-HeterocyclesChemistry - A European Journal, 2021, 27(55), 13725-13729,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 h, 40 - 45 °C; 45 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- An efficient procedure for the deprotection of N-pivaloylindoles, carbazoles and β-carbolines with LDASynlett, 2005, (1), 107-110,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Pinacolborane Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, yttrium(3+) salt (3:1) Solvents: Toluene ; 36 h, 120 °C
Référence
- Application of rare earth silicon amide as catalyst in preparing indole or indole derivative, China, , ,
Synthetic Routes 20
7-Methylindole Raw materials
- 7-Methylindolin-2-one
- 2-(3-methyl-2-nitrophenyl)ethan-1-ol
- Benzene, 1-methyl-2-nitro-3-(2-nitroethenyl)-
- 2,6-dimethylphenyl isocyanide
- Triethanolamine
- 7-Methyl-2,3-dihydro-1H-indole
- 7-Methyl-1-tosyl-1H-indole
- 1H-INDOLE, 1-(2,2-DIMETHYL-1-OXOPROPYL)-7-METHYL-
7-Methylindole Preparation Products
7-Methylindole Fournisseurs
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:933-67-5)7-Methylindole
Numéro de commande:2475140
État des stocks:in Stock
Quantité:Company Customization
Pureté:98%
Dernières informations tarifaires mises à jour:Friday, 18 April 2025 17:07
Prix ($):discuss personally
7-Methylindole Littérature connexe
-
1. Silver-catalyzed TEMPO oxidative homocoupling of indoles for the synthesis of 3,3′-biindolin-2-onesFeng Lin,Yu Chen,Baoshuang Wang,Wenbing Qin,Liangxian Liu RSC Adv. 2015 5 37018
-
2. Silver-catalyzed TEMPO oxidative homocoupling of indoles for the synthesis of 3,3′-biindolin-2-onesFeng Lin,Yu Chen,Baoshuang Wang,Wenbing Qin,Liangxian Liu RSC Adv. 2015 5 37018
-
Yeming Ju,Di Miao,Ruiyang Yu,Sangho Koo Org. Biomol. Chem. 2015 13 2588
-
Lin Wu,Ran Jiang,Jin-Ming Yang,Shun-Yi Wang,Shun-Jun Ji RSC Adv. 2013 3 5459
-
Zong-Yi Yu,Jing-Nan Zhao,Fan Yang,Xiao-Fei Tang,Yu-Feng Wu,Cun-Fei Ma,Bo Song,Lei Yun,Qing-Wei Meng RSC Adv. 2020 10 4825
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:933-67-5)7-Methylindole

Pureté:99%/99%
Quantité:100g/500g
Prix ($):158.0/787.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:933-67-5)7-Methylindole

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête